molecular formula C23H20N6OS B270064 N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B270064
M. Wt: 428.5 g/mol
InChI Key: PKWBGMCLPVXLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPT-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPT-1 is a synthetic compound that is used to study the mechanism of action, biochemical and physiological effects, and future directions of its use.

Mechanism of Action

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide acts as an inhibitor of fatty acid oxidation, which is a process that is essential for the growth and survival of cancer cells. It inhibits the activity of carnitine palmitoyltransferase 1 (N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide), which is an enzyme that is involved in the transport of fatty acids into the mitochondria for oxidation. By inhibiting N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide prevents the oxidation of fatty acids, which leads to the accumulation of toxic lipids in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, improve insulin sensitivity and glucose uptake in diabetic patients, and have neuroprotective effects. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been found to modulate the expression of various genes involved in lipid metabolism, inflammation, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its specificity towards inhibiting fatty acid oxidation. This allows researchers to study the effects of inhibiting fatty acid oxidation on various cellular processes. However, one of the limitations of using N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its potential toxicity towards normal cells. Therefore, caution must be exercised while using N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments.

Future Directions

There are several future directions for the use of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in scientific research. One potential direction is the development of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibitors as potential therapeutic agents for cancer and diabetes. Additionally, further research can be conducted to study the effects of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide on various cellular processes, such as inflammation and cell proliferation. Furthermore, the use of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in combination with other therapeutic agents can be explored to enhance its efficacy and reduce toxicity towards normal cells.
Conclusion:
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its specificity towards inhibiting fatty acid oxidation makes it a potential candidate for cancer and diabetes therapy, and its neuroprotective effects make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in scientific research.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 9-ethylcarbazole with 2-chloroacetyl chloride to form 9-ethyl-9H-carbazol-3-yl)-2-chloroacetamide. Further reaction of this compound with sodium azide and phenyl isothiocyanate leads to the formation of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and neurological disorders. N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to improve insulin sensitivity and glucose uptake in diabetic patients, making it a potential therapeutic agent for diabetes. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C23H20N6OS/c1-2-28-20-11-7-6-10-18(20)19-14-16(12-13-21(19)28)24-22(30)15-31-23-25-26-27-29(23)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,24,30)

InChI Key

PKWBGMCLPVXLSO-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.